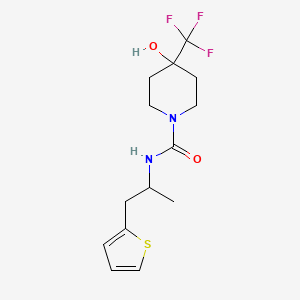![molecular formula C16H21N3O2 B6637779 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide, also known as MIF-1, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. MIF-1 was first discovered in the 1970s as a neuroactive peptide that could modulate the effects of endorphins and other neuropeptides in the brain. Since then, MIF-1 has been investigated for its potential use in treating a variety of conditions, including depression, anxiety, and addiction.
作用機序
The exact mechanism of action of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is not fully understood, but it is thought to act on the opioid and dopaminergic systems in the brain. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to increase the release of endogenous opioids such as beta-endorphin, which may contribute to its antidepressant and anxiolytic effects. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to increase dopamine release in the brain, which may be responsible for its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to have other biochemical and physiological effects. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to increase insulin secretion and decrease blood glucose levels in animal models. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide in lab experiments is that it is a relatively small and simple peptide, which makes it easy to synthesize and purify. However, one limitation is that 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has a short half-life in the body, which may make it difficult to achieve therapeutic effects in vivo.
将来の方向性
There are many potential future directions for research on 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide. One area of interest is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is investigating its potential use in treating inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide and how it interacts with other neuropeptides in the brain.
合成法
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is typically synthesized using solid-phase peptide synthesis, a technique that involves building the peptide chain one amino acid at a time on a solid support. The amino acid sequence of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is as follows: H-Tyr-Pro-Leu-Gly-NH2. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure its purity.
科学的研究の応用
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been extensively studied for its potential therapeutic applications. In animal studies, 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in addiction models. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-8-16(2,21)15(20)18-11-13-6-4-5-7-14(13)19-10-9-17-12-19/h4-7,9-10,12,21H,3,8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWTRKBNQXHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NCC1=CC=CC=C1N2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)

![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)

![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
